2-Isopropyl-2-azaspiro[4.5]decan-8-amine
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Overview
Description
2-Isopropyl-2-azaspiro[4.5]decan-8-amine is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is part of the azaspiro family, known for their inherent rigidity and three-dimensional structural properties. These features make spiro compounds valuable in the synthesis of biologically active molecules and potential drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-azaspiro[4.5]decan-8-amine typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Isopropyl-2-azaspiro[4.5]decan-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine
- 2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid
- 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine
- 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine
Uniqueness
2-Isopropyl-2-azaspiro[4.5]decan-8-amine stands out due to its isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-propan-2-yl-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C12H24N2/c1-10(2)14-8-7-12(9-14)5-3-11(13)4-6-12/h10-11H,3-9,13H2,1-2H3 |
InChI Key |
YXFXWDOEJAZUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(CC2)N |
Origin of Product |
United States |
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